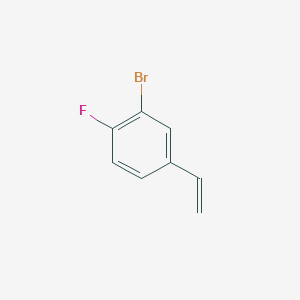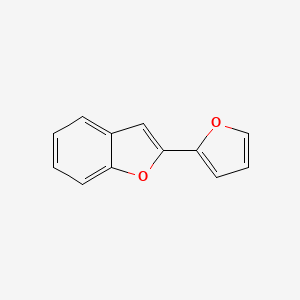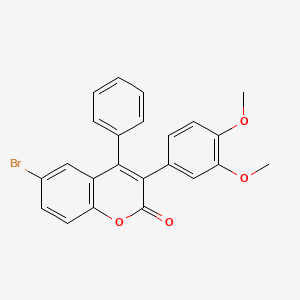
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one
Overview
Description
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one , also known by its chemical formula C26H20BrNO4 , is a synthetic organic compound. It belongs to the class of chromenone derivatives and exhibits interesting pharmacological properties. The compound’s structure combines a chromenone scaffold with a bromine atom and two methoxy groups attached to the phenyl rings.
Synthesis Analysis
The synthesis of this compound involves several steps, including bromination, cyclization, and functional group modifications. Researchers have reported various synthetic routes, but a common approach includes the following steps:
- Bromination : Introduction of the bromine atom at a specific position on the phenyl ring.
- Cyclization : Formation of the chromenone ring system through intramolecular reactions.
- Functionalization : Addition of the 3,4-dimethoxyphenyl group to the chromenone core.
Molecular Structure Analysis
The molecular structure of 6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one consists of the following key features:
- A central chromenone ring.
- A bromine atom attached to the phenyl ring.
- Two methoxy groups (–OCH3) on the phenyl rings.
- A phenyl group.
Chemical Reactions Analysis
The compound can undergo various chemical reactions, including:
- Substitution reactions : The bromine atom can participate in substitution reactions with nucleophiles.
- Oxidation reactions : The methoxy groups may be oxidized under specific conditions.
- Cyclization reactions : The chromenone ring system can undergo cyclization to form related compounds.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts at a specific temperature range.
- Solubility : It may dissolve in specific solvents (e.g., organic solvents).
- Color : The compound’s color can vary based on its crystalline form.
Safety And Hazards
- Toxicity : Limited toxicity data are available. Researchers should exercise caution during handling.
- Environmental Impact : Proper disposal practices are essential to prevent environmental contamination.
Future Directions
Future research could explore:
- Structure-Activity Relationships : Investigate modifications to enhance biological activity.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluate its potential as a therapeutic agent.
Please note that this analysis is based on available literature, and further studies are needed to fully elucidate the compound’s properties and applications12.
properties
IUPAC Name |
6-bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO4/c1-26-19-10-8-15(12-20(19)27-2)22-21(14-6-4-3-5-7-14)17-13-16(24)9-11-18(17)28-23(22)25/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGGZIMRGVVCHEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C3=C(C=CC(=C3)Br)OC2=O)C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Bromo-3-(3,4-dimethoxyphenyl)-4-phenylchromen-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yloxy]acetic acid](/img/structure/B3042994.png)
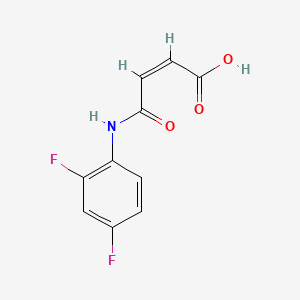
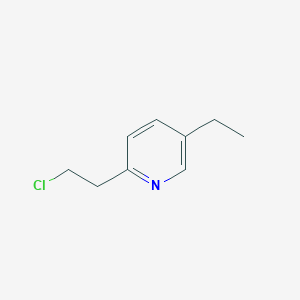
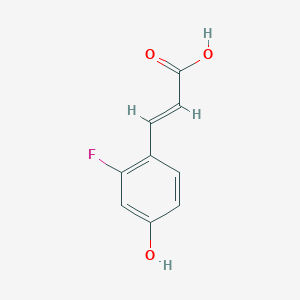
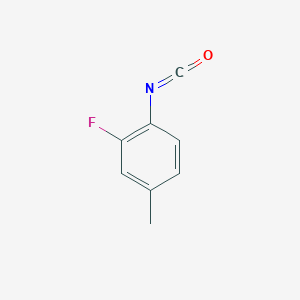
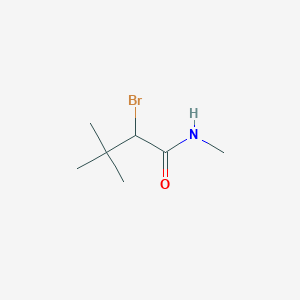
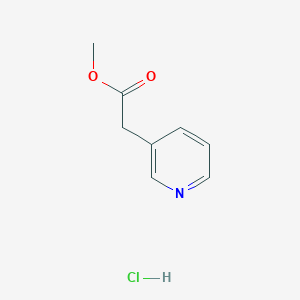
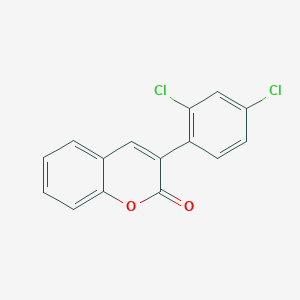
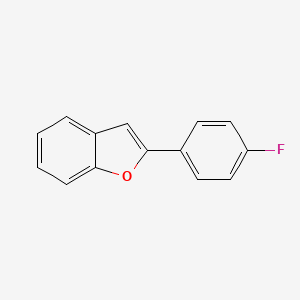
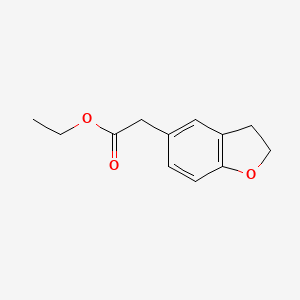
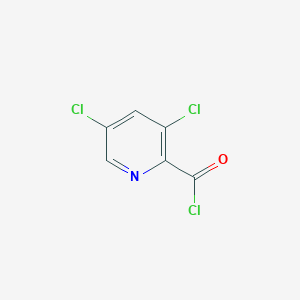
![Methyl 3-[(4-Hydroxyphenyl)amino]propanoate](/img/structure/B3043011.png)
